![molecular formula C21H20ClNO2S B2995657 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide CAS No. 2034412-45-6](/img/structure/B2995657.png)

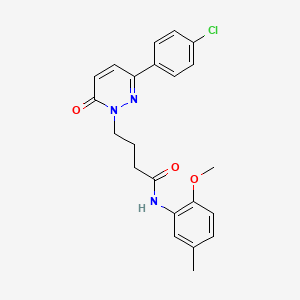

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

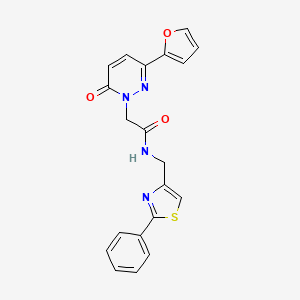

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTTA belongs to the class of acetamide compounds and has been synthesized through various methods.

科学的研究の応用

Herbicidal Applications

- Chloroacetamide compounds, such as alachlor and metolachlor, are widely used as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and many broad-leaved weeds in a variety of crops, demonstrating the potential agricultural applications of chloroacetamide derivatives (Weisshaar & Böger, 1989).

Synthesis and Biological Activity

- Research into the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, has demonstrated anticonvulsant activities. This highlights the versatility of chloroacetamide scaffolds in medicinal chemistry for developing new therapeutics (Aktürk et al., 2002).

Environmental Behavior and Metabolism

- Studies on the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes reveal insights into the environmental and health impacts of these compounds. Understanding their metabolic pathways can help in assessing risks and designing safer chemicals (Coleman et al., 2000).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to targetProthrombin and Coagulation factor X . These proteins play a crucial role in the blood clotting process .

Mode of Action

Based on the targets of similar compounds, it can be inferred that it might interfere with the blood clotting process .

Biochemical Pathways

Given the potential targets, it can be inferred that it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .

Result of Action

Based on the potential targets, it can be inferred that it may influence the formation of blood clots .

特性

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2S/c1-25-17(18-12-13-19(22)26-18)14-23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMWUFSQNJSUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)

![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)

![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)

![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)